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Compound Name: Escitalopram Oxalate

Cat. No.: B1671246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro dissolution profiles of various

escitalopram oxalate tablet formulations. Escitalopram, a selective serotonin reuptake

inhibitor (SSRI), is widely prescribed for the treatment of major depressive disorder and

generalized anxiety disorder. The therapeutic efficacy of solid oral dosage forms is significantly

influenced by their dissolution characteristics, which govern the rate and extent of drug

absorption. This document summarizes key experimental data from multiple studies to facilitate

a scientific comparison of different formulations.

Executive Summary
This guide presents dissolution data for immediate-release, orally disintegrating, and generic

versus branded escitalopram oxalate tablets. The findings indicate that while most immediate-

release formulations meet USP standards, orally disintegrating tablets exhibit significantly

faster drug release. Comparative studies between generic and innovator products demonstrate

similar dissolution profiles under various pH conditions, supporting their bioequivalence.

Detailed experimental protocols and comparative data tables are provided to support these

conclusions.
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The dissolution studies cited in this guide adhere to standardized pharmacopeial methods. The

most common methodologies are detailed below.

Standardized Dissolution Testing for Immediate-Release
Tablets (FDA & USP)
This protocol is based on the recommendations from the U.S. Food and Drug Administration

(FDA) and the United States Pharmacopeia (USP).[1][2]

Apparatus: USP Apparatus 2 (Paddle).[1][2]

Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid (HCl).[1][2]

Temperature: 37°C ± 0.5°C.

Paddle Speed: 50 revolutions per minute (rpm) or 75 rpm.[1][2]

Sampling Times: Aliquots are typically withdrawn at 10, 20, 30, and 45 minutes.[3]

Analytical Method: The concentration of dissolved escitalopram is determined by High-

Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Multi-pH Dissolution Profile for Bioequivalence Studies
To compare product performance under various physiological conditions, dissolution profiles

are often generated in multiple media.

Apparatus: USP Apparatus 2 (Paddle).

Dissolution Media:

900 mL of 0.1 M HCl (pH 1.2).[4]

900 mL of 50 mM sodium phosphate buffer (pH 4.5).[4]

900 mL of 50 mM sodium phosphate buffer (pH 6.8).[4]

Temperature: 37°C ± 0.5°C.
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Paddle Speed: 50 rpm.

Sampling Times: Multiple time points are taken to characterize the dissolution profile, such

as 5, 10, 15, 30, 45, and 60 minutes.

Analytical Method: Quantification of dissolved escitalopram is performed using a validated

HPLC method.

Data Presentation
The following tables summarize the quantitative dissolution data from various studies on

escitalopram oxalate tablet formulations.

Table 1: Dissolution of Orally Disintegrating Tablets (ODTs) in 0.1 N HCl
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Formulation
Code

Superdisint
egrant
Combinatio
n

% Drug
Released at
5 min

% Drug
Released at
10 min

% Drug
Released at
15 min

% Drug
Released at
30 min

F1

Crosspovidon

e XL (2.5%) &

L-HPC

(2.5%)

85.34 89.91 94.23 98.83

F2

Crosspovidon

e XL (5%) &

L-HPC (5%)

88.12 92.45 96.78 102.14

F3

Kyron T-314

(2.5%) & L-

HPC (2.5%)

89.23 93.56 98.12 102.27

F4

Kyron T-314

(5%) & L-

HPC (5%)

90.45 95.12 99.87 101.47

F5

Crosspovidon

e XL (2.5%) &

Kyron T-314

(2.5%)

91.23 96.34 100.12 101.02

F6

Crosspovidon

e XL (5%) &

Kyron T-314

(5%)

92.67 97.89 101.34 101.22

F7 Prosolv ODT 93.12 98.23 101.78 102.75

F8

Mannitol SD

200 &

Crosspovidon

e XL (10%)

94.56 99.12 102.34 101.79

F9 Mannitol SD

200 & Kyron

95.87 100.23 102.89 103.75
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T-314 (10%)

Data adapted from a study on the formulation and in-vitro evaluation of escitalopram oxalate
orally disintegrating tablets. The dissolution was performed in USP Apparatus Type II (paddle)

with 0.1 N Hydrochloric acid as the medium.[5]

Table 2: Comparative Dissolution of Generic vs. Reference Product in Multiple Media

Formulation Dissolution Medium (pH)
% Drug Dissolved at 2
hours

Generic (Test Product) 1.2 (0.1 M HCl) 96.0

Reference Product 1.2 (0.1 M HCl) Not Reported

Generic (Test Product) 4.5 (Phosphate Buffer) 97.7

Reference Product 4.5 (Phosphate Buffer) Not Reported

Generic (Test Product) 6.8 (Phosphate Buffer) 90.8

Reference Product 6.8 (Phosphate Buffer) Not Reported

This data is from a bioequivalence study comparing a test (generic) and a reference (innovator)

formulation of escitalopram oxalate 20 mg tablets. The study mentions that dissolution

profiles were evaluated in these three media.[4]

Mandatory Visualization
The following diagrams illustrate key experimental workflows and logical relationships in the

dissolution testing of escitalopram oxalate tablets.
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Prepare Dissolution Medium
(e.g., 0.1 N HCl, pH 4.5, pH 6.8)

Assemble Dissolution Apparatus
(USP Apparatus 2)

Equilibrate Medium to 37°C

Introduce Tablet into Vessel

Start Paddle Rotation
(e.g., 50 rpm)

Withdraw Aliquots at
Pre-defined Timepoints

Replace with Fresh Medium

Filter Sample

Analyze via HPLC/UV-Vis

Calculate % Drug Dissolved

Generate Dissolution Profile
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. accessdata.fda.gov [accessdata.fda.gov]

2. uspnf.com [uspnf.com]

3. scribd.com [scribd.com]

4. walshmedicalmedia.com [walshmedicalmedia.com]

5. ijpcbs.com [ijpcbs.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1671246?utm_src=pdf-body-img
https://www.benchchem.com/product/b1671246?utm_src=pdf-custom-synthesis
https://www.accessdata.fda.gov/drugsatfda_docs/nda/2002/21-323.pdf_Lexapro_BioPharmr.pdf
https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/m1413.pdf
https://www.scribd.com/document/434372121/Dissolution-Methods
https://www.walshmedicalmedia.com/open-access/bioequivalence-study-of-two-formulations-of-escitalopram-oxalate-20-mgtablets-in-healthy-volunteers-jbb-1000241.pdf
https://www.ijpcbs.com/articles/formulation-development-and-invitro-evaluation-of-escitalopram-oxalate-orally-disintegrating-tablets.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Comparative Dissolution Profiles of Escitalopram
Oxalate Tablet Formulations: An In-Vitro Analysis]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1671246#comparative-dissolution-
profiles-of-different-escitalopram-oxalate-tablet-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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